16-(R)-Iloprost-d4 chemical properties and stability
16-(R)-Iloprost-d4 chemical properties and stability
An In-Depth Technical Guide to 16-(R)-Iloprost-d4: Chemical Properties and Stability
Abstract
16-(R)-Iloprost-d4 is the deuterated form of 16-(R)-Iloprost, a stereoisomer of the synthetic prostacyclin (PGI2) analog, Iloprost.[1][2] As a stable, labeled internal standard, it is crucial for the accurate quantification of Iloprost in various biological matrices during preclinical and clinical research. This technical guide provides a comprehensive overview of the chemical properties, stability, and biological context of 16-(R)-Iloprost-d4, intended for researchers, scientists, and professionals in drug development.
Chemical Properties
16-(R)-Iloprost-d4 is characterized by the substitution of four hydrogen atoms with deuterium atoms on the pentanoic acid side chain. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.
Table 1: Chemical and Physical Properties of 16-(R)-Iloprost-d4
| Property | Value | Source |
| Analyte Name | 16-(R)-Iloprost-d4 | [3] |
| Synonyms | [3aS-[2E,3aα,4α(1E,3R,4S),5β,6aα]]- 5-[Hexahydro-5-hydroxy-4-(3-hydroxy-4-meth... | [3] |
| Molecular Formula | C₂₂D₄H₂₈O₄ | [3] |
| Molecular Weight | 364.51 g/mol | [1] |
| Accurate Mass | 364.255 Da | [3] |
| CAS Number | 74843-13-3 | [1][2] |
| Physical State | A solution in methyl acetate | [2][4] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [4] |
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of 16-(R)-Iloprost-d4.
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Storage Conditions : For long-term storage, it is recommended to keep the compound as a solution in methyl acetate.
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Shipping : The compound is typically shipped at room temperature within the continental US, though this may vary for other locations.[2][5][6]
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Long-term Stability : When stored as recommended, 16-(R)-Iloprost-d4 is stable for at least two years.[2]
Biological Activity and Mechanism of Action of Iloprost
16-(R)-Iloprost-d4 is intended for use as an internal standard and is not for human or veterinary use.[2] Its non-deuterated counterpart, Iloprost, is a potent synthetic analog of prostacyclin (PGI₂) used to treat conditions like pulmonary arterial hypertension (PAH).[1][7] Iloprost exerts its effects by binding to prostacyclin (IP) receptors, which are G protein-coupled receptors (GPCRs).[7] This binding initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[7]
The primary signaling pathway for Iloprost is as follows:
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Receptor Binding : Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[7]
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G Protein Activation : This binding activates the associated Gs protein.[8]
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Adenylyl Cyclase Activation : The activated Gs protein stimulates adenylyl cyclase.[7]
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cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]
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PKA Activation : The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[8]
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Downstream Effects : PKA activation results in the phosphorylation of various downstream targets, leading to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[7][8]
Caption: Iloprost signaling pathway via the IP receptor.
Experimental Protocols and Methodologies
As a deuterated standard, 16-(R)-Iloprost-d4 is primarily used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4]
General Protocol for Quantification of Iloprost in a Biological Sample:
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Sample Preparation :
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A known amount of the internal standard, 16-(R)-Iloprost-d4, is spiked into the biological sample (e.g., plasma, urine).
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The sample undergoes extraction, typically solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from matrix components.
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The extracted sample is then concentrated and reconstituted in a suitable solvent for analysis.
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LC-MS/MS Analysis :
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The prepared sample is injected into an LC-MS/MS system.
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Chromatographic separation is performed on a suitable column (e.g., C18) to separate Iloprost from other components.
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The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Iloprost and 16-(R)-Iloprost-d4.
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Data Analysis :
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The peak areas of the analyte (Iloprost) and the internal standard (16-(R)-Iloprost-d4) are measured.
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A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
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The concentration of Iloprost in the biological sample is then determined from this calibration curve.
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Caption: General workflow for Iloprost quantification.
Conclusion
16-(R)-Iloprost-d4 is an indispensable tool for the bioanalytical quantification of Iloprost. Its well-defined chemical properties and high stability make it an ideal internal standard for demanding analytical methods. A thorough understanding of its characteristics, as well as the biological pathways of its non-deuterated analog, is essential for its effective application in pharmaceutical research and development. research and development.
References
- 1. stable-isotopes.com [stable-isotopes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 16-(R)-Iloprost-d4 | TRC-I267312-5MG | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 8. publications.ersnet.org [publications.ersnet.org]
